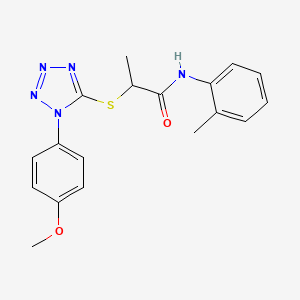

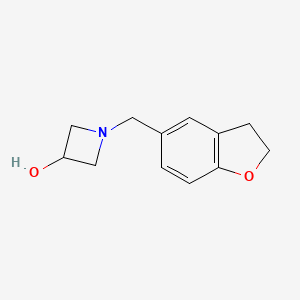

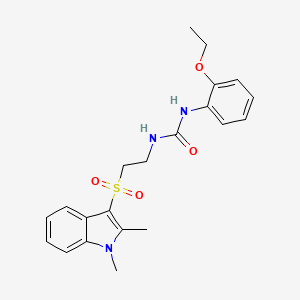

![molecular formula C20H19ClN4O2S B2529761 4-(((2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-3,5-dimethylisoxazole CAS No. 1428351-13-6](/img/structure/B2529761.png)

4-(((2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-3,5-dimethylisoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-(((2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-3,5-dimethylisoxazole" is a complex organic molecule that likely contains several heterocyclic structures, including pyrazole, pyrazine, and isoxazole rings. These types of structures are often found in compounds with significant pharmacological potential due to their ability to interact with various biological targets .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions with specific reagents and conditions tailored to construct the desired molecular framework. For instance, the synthesis of 3-substituted-4-amino-1,2,4-triazole-5-thiones, which are key synthons in forming heterocyclic compounds, can be achieved by reacting 2-ethoxybenzoic acid hydrazide with appropriate aldehydes in the presence of concentrated hydrochloric acid . Similarly, the synthesis of pyrazole derivatives can be performed using diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one with sodium hydride in toluene, followed by further modifications with hydrazine hydrate and carboxylic acids .

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed by techniques like X-ray crystallography, which provides detailed information about bond lengths, angles, and the overall geometry of the molecule. For example, the crystal structure of a related compound, (E)-3-(2-ethoxyphenyl)-4-(4-methylbenzylideneamino)-1H-1,2,4-triazole-5(4H)-thione, revealed that the triazole ring and the benzene rings are each essentially planar, with specific dihedral angles between them .

Chemical Reactions Analysis

Heterocyclic compounds like the one can undergo various chemical reactions, including oxidation and rearrangement. For example, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione can act as an oxidizing agent for the oxidation of pyrazolines to pyrazoles . Additionally, reactions with thiourea can involve ANRORC rearrangement, leading to the formation of complex structures as seen in the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by spectroscopic methods, including NMR and infrared spectroscopy, as well as by determining qualitative and quantitative elemental compositions. High-performance liquid chromatography can be used to assess the purity and individual nature of the substances . The crystal packing and the presence of functional groups can influence the solid-state properties, as seen in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester .

Scientific Research Applications

Synthesis and Properties of Heterocyclic Compounds

Heterocyclic compounds, including pyrazoles, triazoles, and other related derivatives, play a significant role in medicinal chemistry and drug design due to their versatile pharmacological activities. The synthesis of such compounds often involves multistep reactions, including cyclization, condensation, and substitution reactions, to introduce various functional groups that can modulate the biological activity of these molecules. These synthetic strategies allow for the creation of a diverse array of compounds with potential applications in drug discovery and development.

For instance, the synthesis of pyrazole and 1,2,4-triazole derivatives is highlighted for their strategic importance in modern medicine and pharmacy, attributed to the significant possibilities for chemical modification and their substantial pharmacological potential among derivatives of these heterocycles (Fedotov et al., 2022). Additionally, novel 1,2,4-triazole derivatives have been synthesized and shown to possess good to moderate antimicrobial activities, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Application in Antimicrobial and Antifungal Agents

The structural motifs present in compounds similar to "4-(((2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-3,5-dimethylisoxazole" have been explored for their antimicrobial and antifungal properties. Synthesis and biological evaluation of novel heterocyclic compounds, including pyrazolopyrimidines derivatives, have demonstrated their potential as anticancer and anti-5-lipoxygenase agents, further showcasing the therapeutic potential of such compounds (Rahmouni et al., 2016).

Corrosion Inhibition

Beyond pharmaceutical applications, derivatives of heterocyclic compounds have been studied for their application in corrosion inhibition. For example, pyranopyrazole derivatives have been investigated as inhibitors for mild steel corrosion in acidic solutions, demonstrating the versatility of heterocyclic compounds in industrial applications (Yadav et al., 2016).

Future Directions

Mechanism of Action

- However, we can explore potential targets based on its structural features. The presence of an indole nucleus suggests interactions with various receptors, enzymes, or signaling pathways .

Target of Action

Biochemical Pathways

properties

IUPAC Name |

4-[[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O2S/c1-4-26-19-6-5-14(9-16(19)21)17-10-18-20(22-7-8-25(18)23-17)28-11-15-12(2)24-27-13(15)3/h5-10H,4,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYWAWCTHTZWFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(ON=C4C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

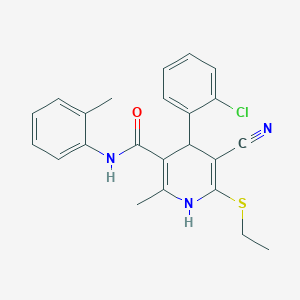

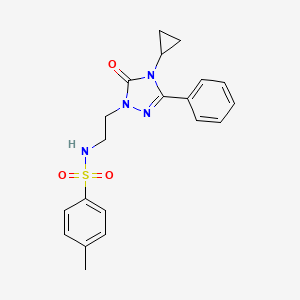

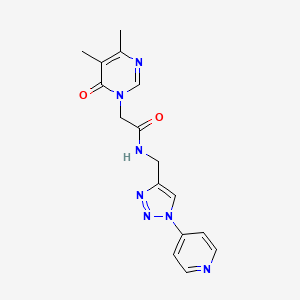

![Ethyl 4-(4-chlorophenyl)-2-[3-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanoylamino]thiophene-3-carboxylate](/img/structure/B2529691.png)

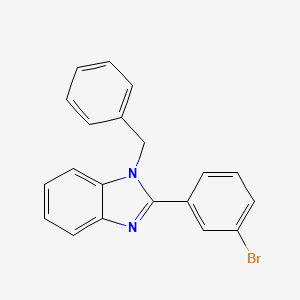

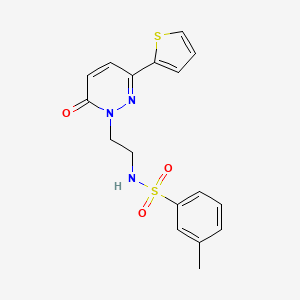

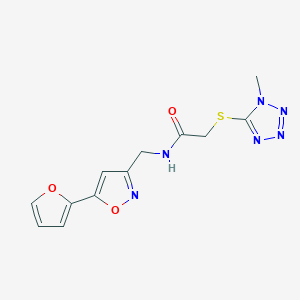

![1'-acetyl-7,8-dihydroxyspiro[chromene-2,4'-piperidin]-4(3H)-one](/img/structure/B2529693.png)

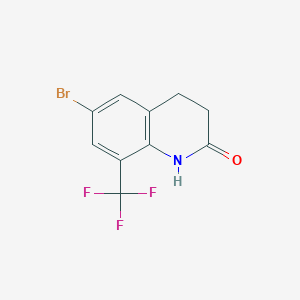

![2-[(2,2-dimethylpropyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid](/img/no-structure.png)